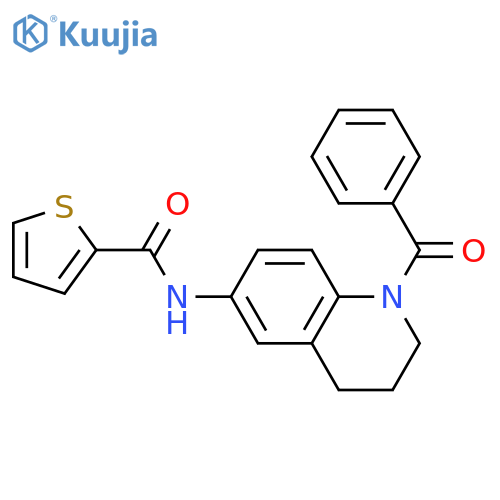Cas no 946246-17-9 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide)

946246-17-9 structure
商品名:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
CAS番号:946246-17-9
MF:C21H18N2O2S
メガワット:362.444823741913
CID:5513518
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
-
- インチ: 1S/C21H18N2O2S/c24-20(19-9-5-13-26-19)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)15-6-2-1-3-7-15/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
- InChIKey: GFIZABUCTVISHV-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2C=CC3=C(C=2)CCCN3C(=O)C2=CC=CC=C2)=O)SC=CC=1
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2040-0386-4mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-5mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-25mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-15mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-50mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 50mg |
$160.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-2μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F2040-0386-40mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
946246-17-9 | 90%+ | 40mg |
$140.0 | 2023-11-21 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
946246-17-9 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide) 関連製品
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
